![molecular formula C19H16N2O3S B2890207 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034608-67-6](/img/structure/B2890207.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains benzofuran and benzo[d]thiazole moieties. Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzo[d]thiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Thiazole derivatives have also been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and MS . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the reactivity of the benzofuran and benzo[d]thiazole moieties. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on the properties of benzofuran and benzo[d]thiazole. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The synthesis of novel compounds derived from benzofuran and benzo[d]thiazole structures has been extensively studied. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized various heterocyclic compounds using a benzodifuran structure as an initiative, highlighting the potential for developing new chemical entities with diverse applications in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Research by Idrees, Kola, and Siddiqui (2019) focused on synthesizing benzofuran-2-yl derivatives with antimicrobial properties. They investigated the in-vitro antibacterial activity against various pathogenic microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Idrees et al., 2019).
Anti-mycobacterial Potential
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their research involved synthesizing and testing a series of benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity, demonstrating the relevance of these compounds in addressing infectious diseases like tuberculosis (Pancholia et al., 2016).
Photophysics and Biomolecule Interactive Studies
Neto et al. (2020) conducted a study on hybrid molecules containing benzofuran and benzo[d]thiazole, investigating their photophysical properties and biomolecule-binding DNA and HSA-binding interactions. This research highlights the potential of these compounds in the field of biochemistry and molecular biology (Neto et al., 2020).
Inhibition of Cell Adhesion
Boschelli et al. (1995) explored compounds with benzofuran and benzo[b]thiophene structures, including their ability to inhibit cell adhesion by targeting adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This research suggests potential applications in developing anti-inflammatory agents (Boschelli et al., 1995).
Antioxidative and Antiproliferative Activity
Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides with various functional groups and evaluated their antiproliferative and antioxidative activities. Their findings indicate potential applications in developing new antioxidant and anticancer agents (Cindrić et al., 2019).
Corrosion Inhibition
Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for steel, demonstrating their effectiveness in protecting against corrosion in acidic environments. This research opens avenues for the use of such compounds in industrial applications (Hu et al., 2016).
Antibacterial Agents
Palkar et al. (2017) designed and synthesized benzothiazole derivatives and evaluated their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. Such research is crucial for the development of new antibacterial drugs (Palkar et al., 2017).
Mécanisme D'action
The mechanism of action of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” can be inferred based on the known biological activities of benzofuran and benzo[d]thiazole derivatives. For example, benzofuran compounds have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , while thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Orientations Futures
The future directions for the research on “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide” could include further exploration of its biological activities and potential applications as a drug. Given the diverse pharmacological activities of benzofuran and benzo[d]thiazole derivatives , this compound could be a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-16(15-10-12-6-2-4-8-14(12)24-15)11-20-18(22)19-21-13-7-3-5-9-17(13)25-19/h2-10,16H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDULQBNIOPQJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

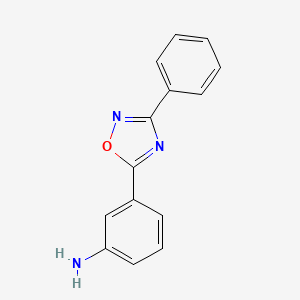
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)
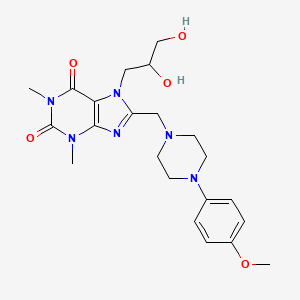
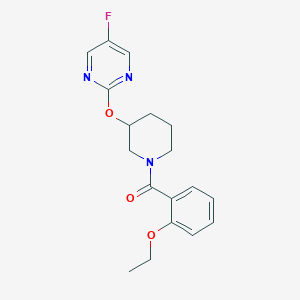
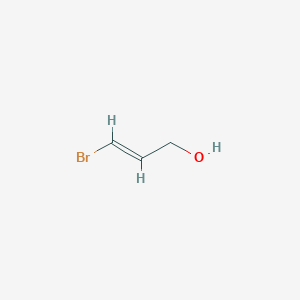
![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)
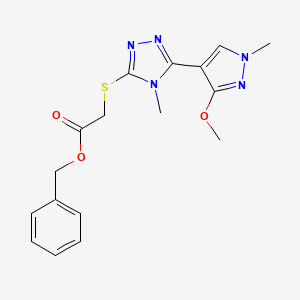
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

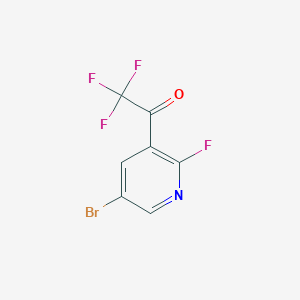
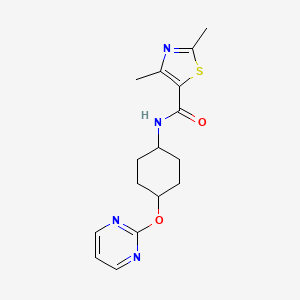
![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)
